molecular formula C18H15NO4 B1443547 Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate CAS No. 1421312-34-6

Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate

Cat. No. B1443547
M. Wt: 309.3 g/mol
InChI Key: WJGPMRFWBJZJOQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate” involves a multistep process. This includes the condensation of 1-methyl-3-nitro-4-propenylbenzene with 4-hydroxyphenylacetic acid, followed by reduction and esterification.


Molecular Structure Analysis

The molecular structure of “Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate” is represented by the InChI code 1S/C18H15NO4/c1-11-15-10-13 (23-12-6-4-3-5-7-12)8-9-14 (15)17 (20)16 (19-11)18 (21)22-2/h3-10,20H,1-2H3 . The compound has a molecular weight of 309.32 g/mol .


Physical And Chemical Properties Analysis

“Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate” is a white crystalline powder that is sparingly soluble in water but soluble in organic solvents such as ethanol and methanol. It has a molecular weight of 309.3 g/mol .

Scientific Research Applications

Synthesis and Design

Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate is explored in various synthetic pathways. The compound's regioselectivity in reactions is a key focus, as seen in studies where it has been used to design combinatorial libraries. For example, Kovalenko et al. (2020) investigated its consecutive alkylation to establish regioselectivity, which is crucial for reliable design and synthesis in drug discovery (Kovalenko et al., 2020).

Molecular Docking and Biological Studies

The compound is also significant in molecular docking studies and biological applications. For instance, Kovalenko et al. (2020) performed molecular docking simulations with this compound, indicating its potential as an inhibitor of Hepatitis B Virus replication. This was further supported by experimental in vitro biological studies showing high inhibition of HBV replication (Kovalenko et al., 2020).

Mass Spectrometric Analysis

The compound's behavior under mass spectrometric conditions has been studied, providing insights into its structural transformations. Thevis et al. (2008) observed its formations of carboxylic acids after collisional activation in mass spectrometers, which is important for characterizing related compounds in various analyses (Thevis et al., 2008).

Chemical Synthesis

The compound has been synthesized through various routes, demonstrating its versatility in chemical synthesis. Lerestif et al. (1999) described a synthesis route for a protected form of this compound via cleavage of functionalized dihydrooxazoles, showcasing a method to manipulate its structure for different applications (Lerestif et al., 1999).

Antihypoxic Activity

In the field of pharmacology, research into the compound’s derivatives has shown promising biological activities. Ukrainets et al. (2014) synthesized derivatives of this compound, demonstrating their antihypoxic effects, which could lead to new biologically active substances for medical applications (Ukrainets et al., 2014).

Safety And Hazards

The safety information for “Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate” includes the following hazard statements: H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-11-15-10-13(23-12-6-4-3-5-7-12)8-9-14(15)17(20)16(19-11)18(21)22-2/h3-10,20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJGPMRFWBJZJOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=C(C(=N1)C(=O)OC)O)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801145435
Record name 3-Isoquinolinecarboxylic acid, 4-hydroxy-1-methyl-7-phenoxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801145435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate

CAS RN

1421312-34-6
Record name 3-Isoquinolinecarboxylic acid, 4-hydroxy-1-methyl-7-phenoxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1421312-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Isoquinolinecarboxylic acid, 4-hydroxy-1-methyl-7-phenoxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801145435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate
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Synthesis routes and methods I

Procedure details

A reactor was charged with 1c (16.0 g), Pd/C (2.08 g), anhydrous Na2CO3 (2.56 g) and ethyl acetate (120 mL). The flask was vacuum-purged with nitrogen (3×) and vacuum-purged with hydrogen (3×). The flask was then pressurized with hydrogen and stirred at about 60° C. until completion of reaction. The flask was cooled to 20-25° C., the pressure released to ambient, the head space purged with nitrogen three times and mixture was filtered. The filtrate was concentrated. Methanol was added. The mixture was stirred and then cooled. Product precipitated and was filtered and dried in an oven (Yield: 90%, HPLC: 99.7%).
Name
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
2.56 g
Type
reactant
Reaction Step One
Name
Quantity
2.08 g
Type
catalyst
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a mixture of 1-bromo-4-hydroxy-7-phenoxy-isoquinoline-3-carboxylic acid methyl ester (500 mg, 1.34 mmol) in N-methylpyrrolidone (NMP) (7 mL) was added SnMe4 (358 mg, 2.0 mmol) and resin-bound-Pd(PPh3)2Cl2 (Sigma-Aldrich) (1-2 mmol/g) (40 mg, ca. 0.03 mmol). The resultant mixture was stirred in a 130° C. oil bath for 3 h. Reaction mixture was filtered and rinsed with NMP (1 mL). Filtrate was poured into water (120 mL) and stirred at room temperature until good precipitate formed. Solid was collected and rinsed with water (100 mL) and then hexanes (50 mL). Solid was dried and purified by silica gel chromatography, eluting with 2-50% EtOAc/hexanes, to provide the title compound 240 mg (0.78 mmol) in 58% yield. 1H NMR (200 MHz) CDCl3, δ in ppm: 11.68 (s, 1H), 8.37 (d, J=9.3 Hz, 1H), 7.48-7.08 (m, 7H), 4.07 (s, 3H), 2.75 (s, 3H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
358 mg
Type
reactant
Reaction Step Two
[Compound]
Name
bound-Pd(PPh3)2Cl2
Quantity
40 mg
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
58%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate
Reactant of Route 2
Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate
Reactant of Route 3
Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate
Reactant of Route 4
Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate
Reactant of Route 5
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Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate

Citations

For This Compound
2
Citations
G Virgili-Lopez - Drugs of the Future, 2014 - access.portico.org
… Substitution of chlorine in intermediate (XIX) using Me3B, Pd(PPh3)4 and K2CO3 in refluxing dioxane gives methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate (XX), …
Number of citations: 2 access.portico.org
R Mahajan, G Samanthula, S Srivastava, A Asthana - Heliyon, 2023 - cell.com
This review aims to collate information about the analytical methodologies, bioanalytical methodologies, pharmaceutical formulations, solid-state studies, and the current and future …
Number of citations: 7 www.cell.com

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